molecular formula C23H16ClN3OS B2566450 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536715-32-9

2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2566450
CAS No.: 536715-32-9
M. Wt: 417.91
InChI Key: AFAXEPZPNZBSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a benzylthio group, a chlorophenyl group, and a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole skeleton.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as chlorobenzene derivatives.

    Attachment of the Benzylthio Group: The benzylthio group is usually introduced through nucleophilic substitution reactions, where a benzylthiol or benzylthiolate reacts with a suitable leaving group on the pyrimidoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the pyrimidoindole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted pyrimidoindoles.

Scientific Research Applications

2-(Benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its combination of a benzylthio group and a pyrimidoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS/c24-16-10-12-17(13-11-16)27-22(28)21-20(18-8-4-5-9-19(18)25-21)26-23(27)29-14-15-6-2-1-3-7-15/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAXEPZPNZBSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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